2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C11H21ClN2O2 and its molecular weight is 248.75 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)butan-1-one is the alpha1-adrenergic receptor . This receptor is a class of G-protein-coupled receptors (GPCRs) and is a significant target for various neurological conditions treatment .
Mode of Action
This compound interacts with its target, the alpha1-adrenergic receptor, resulting in changes in the receptor’s activity. The alpha1-adrenergic receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, influence its bioavailability. In silico docking and molecular dynamics simulations, binding data together with ADME calculations identified promising lead compounds .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. This interaction can lead to changes in the activity of these receptors, potentially affecting various neurological conditions .
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(4-(2-methoxyethyl)piperazin-1-yl)butan-1-one plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction with these enzymes suggests that this compound may influence the metabolic pathways of other compounds, potentially altering their efficacy and toxicity. Additionally, this compound has shown affinity for binding to certain receptor proteins, indicating its potential role in modulating biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. Studies have shown that this compound can influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, this compound can modulate downstream signaling cascades, affecting gene expression and cellular metabolism. This compound has also been observed to induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of specific enzymes, such as acetylcholinesterase, which plays a role in neurotransmission. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, this compound has been shown to bind to DNA, potentially affecting gene expression and leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in cell proliferation and differentiation. These temporal effects highlight the importance of controlled experimental conditions when studying this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive function and memory in rodents, likely due to its interaction with neurotransmitter systems. At higher doses, the compound can induce toxic effects, including hepatotoxicity and neurotoxicity. These adverse effects underscore the importance of careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic pathways, potentially influencing metabolic flux and metabolite levels. The compound’s metabolism also involves conjugation reactions, such as glucuronidation, which facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion, and it may also be actively transported by specific transporters. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that the compound tends to accumulate in the liver and brain, suggesting its potential impact on these organs .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. In the nucleus, the compound can bind to DNA and influence gene expression, while in the cytoplasm, it can interact with enzymes and other proteins. The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .
Properties
IUPAC Name |
2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O2/c1-3-10(12)11(15)14-6-4-13(5-7-14)8-9-16-2/h10H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAQGIKPVBFREZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CCOC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.